2-Iodo-4'-n-propylbenzophenone
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Description
2-Iodo-4’-n-propylbenzophenone, also known as p-PROP-I-Phenone, is an organic compound that belongs to the ketone and benzophenone functional group . It has a molecular formula of C16H15IO .
Molecular Structure Analysis
The molecular structure of 2-Iodo-4’-n-propylbenzophenone consists of a propyl group attached to a benzene ring, which is connected to a carbonyl group and another benzene ring with an iodine atom . The InChI code for this compound is1S/C16H15IO/c1-2-5-12-8-10-13(11-9-12)16(18)14-6-3-4-7-15(14)17/h3-4,6-11H,2,5H2,1H3
. Physical And Chemical Properties Analysis
2-Iodo-4’-n-propylbenzophenone has a molecular weight of 350.19 g/mol . It has a computed XLogP3-AA value of 5.3, indicating its lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and four rotatable bonds . Its exact mass and monoisotopic mass are both 350.01676 g/mol . It has a topological polar surface area of 17.1 Ų .Scientific Research Applications
Synthesis and Chemical Reactions
- 2-Iodo-4'-n-propylbenzophenone is used in the synthesis of highly functionalized selenophenes via electrophilic cyclization of homopropargyl selenides. This process employs electrophiles such as I2, ICl, and PhSeBr, and results in cyclized products in high yields (Schumacher et al., 2010).
Structural Studies
- The compound is relevant in studies involving structural analysis, such as the examination of carboxyl group disorder in similar iodine-containing compounds (Goud et al., 1993).
Labeling Reactions in Pharmacology
- It's involved in the preparation of phosphane-based building blocks for labeling reactions using traceless Staudinger ligation, a technique crucial in labeling biologically active molecules (Mamat & Köckerling, 2014).
Iodine Chemistry
- The compound plays a role in the broader field of polyvalent iodine chemistry, known for its oxidizing properties and applications in organic synthesis (Zhdankin & Stang, 2008).
Catalysis and Organic Synthesis
- 2-Iodo-4'-n-propylbenzophenone is involved in various catalytic processes, such as ruthenium-catalyzed cyclizations, which demonstrates the solvent-dependent chemoselectivity important in organic synthesis (Lin et al., 2005).
Environmental Applications
- It's used in the synthesis of environmental sensors, such as those for detecting toxic benzenethiols over aliphatic thiols, contributing to environmental monitoring and protection (Wang et al., 2012).
Analytical Chemistry
- The compound is significant in analytical chemistry, particularly in methods like solid-phase extraction and liquid chromatography-tandem mass spectrometry for determining various environmental contaminants in water samples (Negreira et al., 2009).
properties
IUPAC Name |
(2-iodophenyl)-(4-propylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15IO/c1-2-5-12-8-10-13(11-9-12)16(18)14-6-3-4-7-15(14)17/h3-4,6-11H,2,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRQGUDTEDEZMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641773 |
Source
|
Record name | (2-Iodophenyl)(4-propylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-4'-n-propylbenzophenone | |
CAS RN |
64358-26-5 |
Source
|
Record name | (2-Iodophenyl)(4-propylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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